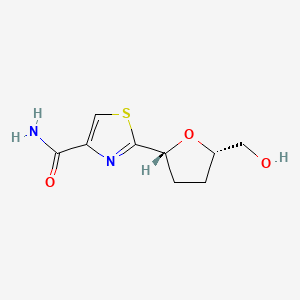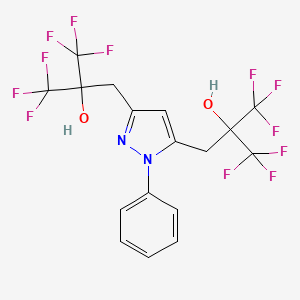
5-Chloro-1-((2-hydroxyethoxy)methyl)-6-iodo-2,4(1H,3H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1-((2-hydroxyethoxy)methyl)-6-iodo-2,4(1H,3H)-pyrimidinedione is a synthetic organic compound with the molecular formula C7H8ClIN2O4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-((2-hydroxyethoxy)methyl)-6-iodo-2,4(1H,3H)-pyrimidinedione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Iodination: The addition of an iodine atom to the chlorinated pyrimidine.
Hydroxyethoxymethylation: The attachment of a hydroxyethoxymethyl group to the iodinated pyrimidine.
Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-1-((2-hydroxyethoxy)methyl)-6-iodo-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds.
Wissenschaftliche Forschungsanwendungen
5-Chloro-1-((2-hydroxyethoxy)methyl)-6-iodo-2,4(1H,3H)-pyrimidinedione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to DNA and RNA analogs due to its structural similarity to nucleotides.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Chloro-1-((2-hydroxyethoxy)methyl)-6-iodo-2,4(1H,3H)-pyrimidinedione involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For example, in medicinal chemistry, it may inhibit viral replication by interfering with viral DNA synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2,4-dihydroxypyrimidine: Similar structure but lacks the hydroxyethoxymethyl and iodine groups.
6-Iodo-2,4-dihydroxypyrimidine: Similar structure but lacks the chlorine and hydroxyethoxymethyl groups.
5-Chloro-6-iodo-2,4-dihydroxypyrimidine: Similar structure but lacks the hydroxyethoxymethyl group.
Uniqueness
5-Chloro-1-((2-hydroxyethoxy)methyl)-6-iodo-2,4(1H,3H)-pyrimidinedione is unique due to the presence of both chlorine and iodine atoms, as well as the hydroxyethoxymethyl group. These functional groups confer specific chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
121749-86-8 |
|---|---|
Molekularformel |
C7H8ClIN2O4 |
Molekulargewicht |
346.51 g/mol |
IUPAC-Name |
5-chloro-1-(2-hydroxyethoxymethyl)-6-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C7H8ClIN2O4/c8-4-5(9)11(3-15-2-1-12)7(14)10-6(4)13/h12H,1-3H2,(H,10,13,14) |
InChI-Schlüssel |
APOOKOCAKSTGFR-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCN1C(=C(C(=O)NC1=O)Cl)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol](/img/structure/B12810790.png)







![(1R,5S,6S)-6-[1(R)-Hydroxyethyl]-1-methyl-2-[1-(2-thiazolin-2-yl)azetidin-3-ylsulfanyl]-1-carba-2-penem-3-carboxylic acid pivaloyloxymethyl ester](/img/structure/B12810828.png)


![2-[(5,6-Dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane](/img/structure/B12810876.png)


